Gnf-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

GNF-2 Bcr-Abl allosteric inhibitor mechanism of action

Structural Basis of Allosteric Inhibition

GNF-2 mimics the natural auto-inhibitory mechanism of c-Abl. In the normal c-Abl protein, the binding of a myristoyl group to this pocket helps clamp the kinase into an inactive state [1]. As the Bcr-Abl fusion protein lacks the N-myristoylation site, this regulatory mechanism is lost, leading to constitutive kinase activity [1]. This compound acts as a synthetic myristate mimic, binding deep within the hydrophobic myristate pocket and restoring this inhibitory clamp [2] [3].

Biophysical studies, including X-ray crystallography and solution NMR, confirm that this compound binding causes conformational changes that are communicated to the ATP-binding site, making it less conducive to catalysis, even though the inhibitor does not bind there directly [2] [3]. The binding is primarily stabilized by hydrophobic interactions, with water-mediated hydrogen bonds contributing to affinity (e.g., between the aniline NH of this compound and the backbone carbonyls of A433 and E462 in Abl) [3].

Application in Overcoming Resistance

A significant therapeutic value of this compound lies in its ability to combat resistance, particularly the "gatekeeper" T315I mutation, which confers resistance to most ATP-competitive Bcr-Abl inhibitors like imatinib, nilotinib, and dasatinib [4] [3].

- Synergy with ATP-competitive inhibitors: this compound demonstrates cooperative effects when combined with ATP-competitive drugs. This combination is effective because the two inhibitors bind to distinct sites on the kinase, simultaneously constraining it in an inactive state from two different angles [4] [2]. This synergy can overcome the T315I mutation through Bcr-Abl-independent mechanisms and also potently suppress the emergence of new resistance mutations in vitro [4] [3].

- Mechanism against T315I: While this compound alone is not effective against Bcr-Abl with the T315I mutation, its combination with certain ATP-competitive inhibitors like dasatinib shows significant activity. Research indicates this cooperation may involve inhibition of other kinases, such as JAK2, whose activity becomes more critical for the survival of T315I-mutant cells when Bcr-Abl is targeted [4].

The following diagram illustrates the workflow for a key experiment that identifies mutations conferring resistance to this compound.

Additional Mechanisms & Therapeutic Potential

Beyond oncology, this compound exhibits polypharmacological activity. It has been identified as an antiviral compound against Dengue virus (DENV) via a unique, Abl-independent mechanism [5].

- Abl-independent antiviral activity: this compound and its analogs can directly interact with the Dengue virus envelope glycoprotein (E protein) in its pre-fusion conformation. This interaction inhibits viral entry into host cells, a mechanism distinct from its kinase inhibition [5].

- Neuroinflammation and chronic pain: this compound has shown efficacy in animal models of chronic pain. It attenuates inflammatory activation of glial cells (microglia and astrocytes) by reducing LPS-induced production of nitric oxide and pro-inflammatory cytokines in a c-Abl-dependent manner. This suggests a potential for repurposing this compound for managing neuroinflammatory conditions [6] [7].

Experimental & Technical Considerations

For researchers studying this compound, the following experimental data and protocols are essential.

Key Cellular and Biochemical Assay Data The table below summarizes quantitative findings on this compound activity from key studies.

| Assay / Experiment | Cell Line / System | Key Finding / IC₅₀ | Citation |

|---|---|---|---|

| Proliferation Inhibition | Ba/F3 p185 Bcr-Abl (native) | IC₅₀ = 0.65 µM (this compound alone); Reduced to 0.12 µM with Dasatinib | [4] |

| Proliferation Inhibition | Ba/F3 p185 Bcr-Abl (T315I) | IC₅₀ = 20 µM (this compound alone); Reduced to 10 µM with Dasatinib | [4] |

| Bcr-Abl Autophosphorylation | Ba/F3 cells (various mutants) | 10 µM this compound inhibited all but myristate-site mutants (E505K, P465S, C464Y) and T315I | [4] [3] |

| Clonogenic Assay | Ba/F3 p185 Bcr-Abl T315I | This compound combined with Imatinib or Dasatinib significantly inhibited colony formation | [4] |

| Resistance Mutation Selection | Ba/F3 Bcr-Abl | >80% of this compound-resistant mutations clustered in the myristate pocket, SH2, or SH3 domains | [3] |

Detailed Experimental Protocol: Inhibition of Glial-Mediated Neuroinflammation This protocol is adapted from a study investigating this compound's effects on neuroinflammation [6].

- 1. Cell Culture Preparation: Use immortalized murine microglial cell lines (e.g., BV-2) or primary mixed glial cultures (MGCs) from postnatal C57BL/6 mice. Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5-10% fetal bovine serum (FBS) and antibiotics.

- 2. Cell Treatment: Plate cells at a density of 4x10⁴ cells/well in 96-well plates. Pre-treat cells with varying concentrations of this compound for a specified period before stimulation with an inflammatory agent such as Lipopolysaccharide (LPS). A typical LPS concentration is 100 ng/mL.

- 3. Outcome Measurement (24 hours post-treatment):

- Nitric Oxide (NO) Production: Measure nitrite accumulation in the culture supernatant using the Griess reaction. Mix 50µL of supernatant with an equal volume of Griess reagent and measure absorbance at 540 nm.

- Pro-inflammatory Cytokines: Quantify TNF-α levels in the culture media using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

- Cell Viability: Perform a parallel MTT assay to rule out cytotoxic effects of this compound. Incubate cells with MTT reagent, dissolve the resulting formazan crystals, and measure absorbance at 570 nm.

- 4. Target Validation: To confirm c-Abl dependence, perform a knockdown experiment using c-Abl-specific small interfering RNA (siRNA) in glial cells prior to LPS and this compound treatment.

References

- 1. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Bcr – Abl by combining allosteric with... | Nature [nature.com]

- 3. Targeting wild-type and T315I Bcr-Abl by combining ... [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming Bcr - Abl T315I mutation by combination of GNF - 2 and... [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits dengue virus by targeting Abl kinases and ... [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Bcr - Abl - Inhibitor Attenuates Inflammatory... GNF 2 [frontiersin.org]

- 7. A Bcr - Abl - Inhibitor Attenuates Inflammatory Activation of Glia... GNF 2 [iasp-pain.org]

what is GNF-2 compound

Mechanism of Action

GNF-2 functions as an allosteric inhibitor. It does not bind to the ATP-binding site common to all kinases but instead targets a unique regulatory site known as the myristate-binding pocket [1] [2]. In its normal state, the N-terminal myristoyl group of c-Abl binds to this pocket, helping to maintain the kinase in an inactive conformation. This compound mimics this natural ligand, binding to the same pocket and stabilizing the inactive form of Bcr-Abl, which suppresses its oncogenic activity [1] [2]. The following diagram illustrates this mechanism and its cellular consequences.

Biological Activity & Key Quantitative Data

This compound demonstrates potent and specific activity against Bcr-Abl-dependent cells, with minimal effect on cells that do not express the oncogene [3] [4]. The tables below consolidate key quantitative data from biochemical and cellular assays.

Table 1: Anti-proliferative Activity (IC₅₀) in Cell Lines [3] [4] [5]

| Cell Line | Description | IC₅₀ Value |

|---|---|---|

| Ba/F3.p210 | Mouse pro-B cells expressing Bcr-Abl | 138 nM |

| K562 | Human CML cells expressing Bcr-Abl | 273 nM |

| SUP-B15 | Human ALL cells expressing Bcr-Abl | 268 nM |

| Ba/F3.p210E255V | Bcr-Abl with imatinib-resistance mutation | 268 nM |

| Ba/F3.p185Y253H | Bcr-Abl with imatinib-resistance mutation | 194 nM |

| Ba/F3 (Bcr-Abl negative) | Cells transformed by other kinases (Flt3-ITD, Tel-JAK1, etc.) | > 10 µM |

Table 2: Other Key Biochemical and Cellular Activities

| Assay Type | Experimental Model | Result / IC₅₀ | Reference |

|---|---|---|---|

| Bcr-Abl Autophosphorylation | Ba/F3.p210 cells | IC₅₀ = 267 nM | [5] |

| CrkII Phosphorylation | c-AblG2A-expressing cells | IC₅₀ = 51 nM | [4] |

| Apoptosis Induction | Ba/F3.p210 cells (48 hr treatment) | Significant effect at 1 µM | [3] [5] |

Experimental Protocols

For research purposes, here are standard protocols for assessing the effects of this compound in cellular models.

Cell Proliferation Assay (MTT)

- Cell Lines: Ba/F3 cells expressing native or mutant Bcr-Abl (e.g., Ba/F3.p210, Ba/F3.p210E255V) [4].

- Procedure:

- Plate cells in 96-well plates at a density of 0.3-0.6 x 10⁶ cells per mL.

- Treat with a concentration gradient of this compound (e.g., 5 nM to 10 µM).

- Incubate for 48 hours at 37°C in 5% CO₂.

- Add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation.

- Dissolve crystals with DMSO and measure absorbance at 570 nm.

- Data Analysis: Calculate inhibition of cell proliferation as a percentage of the growth of DMSO-treated control cells. Determine IC₅₀ values using appropriate curve-fitting software [4].

Western Blot Analysis of Signaling Pathways

- Cell Treatment: Treat Bcr-Abl-positive cells (e.g., Ba/F3.p210) with this compound (e.g., 0.1, 1, 10 µM) for 90 minutes [3] [5].

- Lysis and Detection:

- Lyse cells and quantify protein content.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe with specific primary antibodies against:

- Phospho-tyrosine (to detect Bcr-Abl autophosphorylation).

- Total Bcr-Abl (loading control).

- Phospho-Stat5 (Tyr694) and total Stat5 (downstream signaling marker).

- Expected Result: this compound should reduce levels of phospho-tyrosine and phospho-Stat5 in a dose-dependent manner without altering total Bcr-Abl protein levels [3] [5].

Additional Research Applications

Beyond its primary use in CML research, this compound has been utilized as a chemical tool to explore other biological pathways.

- Neuroinflammation and Chronic Pain: this compound attenuates the inflammatory activation of glial cells (microglia and astrocytes) by suppressing LPS-induced production of nitric oxide and pro-inflammatory cytokines like TNF-α. In vivo, it reduces pain hypersensitivity in models of diabetic and inflammatory pain [6].

- β-Cell Survival in Diabetes: this compound and its analog GNF-5 enhance the survival of pancreatic β-cells in a streptozotocin (STZ)-induced apoptosis model. They suppress the STZ-activated ROS-JNK-caspase 3-PKCδ signaling pathway, protecting insulin-producing cells [7].

- Bone Homeostasis: this compound inhibits osteoclast formation and bone-resorbing activity. In a mouse model, it prevented inflammatory bone destruction induced by LPS [8] [5].

References

- 1. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting wild-type and T315I Bcr-Abl by combining ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Bcr-Abl Inhibitor [medchemexpress.com]

- 4. This compound Datasheet [selleckchem.com]

- 5. - GNF | Bcr-Abl inhibitor | CAS 778270-11-4 | Buy 2 from Supplier... GNF 2 [invivochem.com]

- 6. A Bcr-Abl Inhibitor this compound Attenuates Inflammatory ... [frontiersin.org]

- 7. Non-receptor tyrosine kinase inhibitors enhances β-cell ... [pubmed.ncbi.nlm.nih.gov]

- 8. - GNF | CAS#:778270-11-4 | Chemsrc 2 [chemsrc.com]

Mechanisms of Action & Signaling Pathways

GNF-2 functions by binding to the myristate pocket of c-Abl, stabilizing its inactive conformation. This allosteric mechanism is distinct from conventional ATP-competitive inhibitors and underlies its high selectivity [1]. The following diagram illustrates the key signaling pathways and cellular processes affected by this compound.

This compound inhibits c-Abl activation, impacting neuroinflammation, neuronal growth, and ER stress response pathways [2] [3] [4].

Detailed Experimental Protocols

The following methodology is adapted from the 2019 study that investigated this compound's effects on neuroinflammation and pain [2] [5].

Cell Culture and Treatment

- Cell Lines: Use immortalized murine microglial cells (BV-2) and/or primary Mixed Glial Cultures (MGCs) from postnatal day 3 C57BL/6 mice.

- Culture Conditions: Maintain BV-2 cells in DMEM with 5% FBS. Maintain MGCs in DMEM with 10% FBS on poly-L-lysine-coated flasks.

- Inflammatory Stimulation: Stimulate cells with 100 ng/mL LPS (from E. coli 0111:B4).

- This compound Treatment: Co-treat cells with this compound (typical range 1-20 µM) upon LPS stimulation. Prepare a stock solution in DMSO and use a vehicle control.

Key Readouts and Assays

- Nitric Oxide (NO) Production:

- Method: Griess Reagent assay.

- Protocol: 24 hours post-treatment, mix 50 µL of culture supernatant with 50 µL Griess reagent. Measure absorbance at 540 nm and calculate concentration from a sodium nitrite standard curve.

- Pro-inflammatory Cytokine Measurement:

- Method: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α.

- Protocol: Use a capture anti-mouse TNF-α antibody and a biotinylated detection antibody following manufacturer instructions.

- Cell Viability:

- Method: MTT assay.

- Protocol: 24 hours post-treatment, add MTT (0.5 mg/mL) to cells and incubate for 2 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

- c-Abl Knockdown:

- Method: siRNA transfection.

- siRNA Sequences:

- siAbl-#2: 5′-GCAACAAGCCCACUAUCUAUU-3′

- siAbl-#3: 5′-UGAUGAAGGAGAUCAAACAUU-3′

- Protocol: Transfect cells with a 1:1 mix of the two siRNAs using Lipofectamine iMAX. Perform experiments 48 hours post-transfection.

Key Findings & Therapeutic Potential

Research has demonstrated this compound's efficacy across multiple disease models. The table below quantifies its effects in specific experimental contexts.

| Disease Model | Experimental System | Key Findings with this compound | Proposed Mechanism |

|---|---|---|---|

| Chronic Pain [2] | In vivo models of diabetic & inflammatory pain | ↓ Mechanical & thermal hypersensitivity | Attenuated glial activation & pro-inflammatory mediator production (NO, TNF-α) via c-Abl/NF-κB [2] |

| Neurodegeneration / Dendritogenesis [3] | Primary hippocampal neurons (DIV 7) | 5 µM GNF2 abolished BDNF-induced ↑ in dendritic branching | c-Abl activity required for BDNF/TrkB-induced dendritic arborization; independent of MAPK/PI3K/PLC-γ pathways [3] |

| Multiple Myeloma [4] | Primary human myeloma cells & cell lines (e.g., KMS-12-PE) | 20 µM GNF2 ↓ cell viability & induced XBP1 mRNA splicing | Allosteric inhibition induced c-Abl conformational change, enforced IRE1α clustering & activation, leading to terminal UPR & apoptosis [4] |

| Pancreatic β-Cell Dysfunction [6] | INS-1 cells & human 1.1B4 β-cells under oxidative stress (Streptozotocin) | c-Abl inhibition ↑ ERRγ-driven GLS1, ↑ GSH, ↓ ferroptotic death | Inhibited c-Abl-PKCδ axis, preventing GSH reduction & GPX4 degradation, mitigating oxidative stress [6] |

Future Research & Clinical Potential

The evidence positions this compound and c-Abl inhibition as a promising strategy for conditions driven by neuroinflammation and aberrant cell stress.

- Synergistic Combinations: In cancer, combining allosteric inhibitors like this compound with ATP-competitive inhibitors (e.g., dasatinib, nilotinib) may overcome drug resistance, particularly against compound mutations in Bcr-Abl [7].

- Beyond this compound: The development of asciminib, an allosteric c-Abl inhibitor with improved pharmacological properties and FDA approval for leukemia, provides a clinically validated path and a tool for exploring these mechanisms in non-oncological diseases [4].

References

- 1. Defying c-Abl signaling circuits through small allosteric ... [frontiersin.org]

- 2. A Bcr-Abl Inhibitor this compound Attenuates Inflammatory Activation ... [pmc.ncbi.nlm.nih.gov]

- 3. c-Abl Tyrosine Kinase Is Required for BDNF-Induced Dendritic ... [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Inhibition of c-Abl to Induce Unfolded Protein ... [mdpi.com]

- 5. A Bcr-Abl Inhibitor this compound Attenuates Inflammatory ... [frontiersin.org]

- 6. c-Abl tyrosine kinase inhibition attenuate oxidative stress ... [sciencedirect.com]

- 7. The Evolution of Bcr-Abl Inhibitors: From Imatinib to Next- ... [musechem.com]

Comprehensive Technical Guide: GNF-2 and the Myristate-Binding Site of c-Abl Kinase

Introduction to c-Abl Kinase and Allosteric Regulation

The c-Abl tyrosine kinase is a critical signaling protein that regulates numerous cellular processes including growth, survival, and differentiation. As a non-receptor tyrosine kinase, c-Abl exhibits complex regulation through multiple structural domains and exists in distinct subcellular compartments. Unlike many kinases, c-Abl contains nuclear localization signals and shuttles between the nucleus and cytoplasm, where it localizes to various structures including the cytosol, endoplasmic reticulum, and mitochondria [1]. The kinase activity of c-Abl is tightly regulated through intramolecular interactions involving SH3, SH2, and kinase domains, maintaining the kinase in an autoinhibited state under basal conditions [2] [3].

The c-Abl gene produces two primary isoforms through alternative splicing: 1a (non-myristoylated) and 1b (N-myristoylated), which differ in their N-terminal modifications and cellular regulation [4] [1]. The N-myristoyl group in the 1b isoform serves as a critical regulatory element that binds to a hydrophobic pocket in the kinase domain C-lobe, stabilizing the autoinhibited conformation [3]. This myristate-binding pocket has emerged as a promising target for allosteric kinase inhibition, offering unique opportunities for therapeutic intervention compared to conventional ATP-competitive approaches. The discovery that this regulatory mechanism could be exploited pharmacologically began with the identification of GNF-2, the first reported allosteric inhibitor of BCR-Abl kinase [4] [5].

Structural Basis of c-Abl Regulation

Domain Organization and Autoinhibition

The c-Abl protein features a multi-domain architecture that enables its complex regulation:

- SH3 domain: Binds proline-rich motifs and participates in autoinhibition by engaging the SH2-kinase linker

- SH2 domain: Recognizes phosphotyrosine residues and forms part of the autoinhibitory clamp

- Kinase domain: Contains the catalytic core with N-lobe and C-lobe structures

- DNA-binding domain: Allows nuclear functions and DNA damage response

- Actin-binding domain: Facilitates cytoskeletal interactions

- Nuclear localization signals: Enable nuclear shuttling [6] [3]

In the autoinhibited state, the SH3 and SH2 domains dock onto the distal face of the kinase domain, forming a clamp that restricts conformational flexibility and reduces catalytic activity. This assembled, inactive state closely resembles the regulatory mechanism observed in Src-family kinases but with additional complexity provided by the myristoyl group [3]. Structural studies have revealed that the kinase domain alone exhibits 10-100-fold higher catalytic activity than the full-length protein, demonstrating the profound effect of these autoinhibitory interactions [3].

The Myristoyl Switch Mechanism

The N-myristoyl group serves as a critical structural element in the regulation of c-Abl 1b. In the autoinhibited state, this lipid moiety inserts into a deep hydrophobic pocket in the C-lobe of the kinase domain, promoting formation of a helix (αI') that enables SH2 domain docking [3]. This myristoyl switch mechanism represents a key aspect of c-Abl regulation that distinguishes it from other tyrosine kinases. Molecular dynamics simulations have confirmed that dissociation of the myristoyl group from this pocket promotes release of the SH2-SH3 clamp, initiating c-Abl activation [2]. Forms of c-Abl 1b that lack the myristoyl group show constitutive tyrosine kinase activity, underscoring the essential nature of this modification for proper regulation [3].

Table 1: Key Structural Elements in c-Abl Regulation

| Structural Element | Function | Role in Autoinhibition |

|---|---|---|

| N-myristoyl group | Lipid modification | Binds hydrophobic pocket in kinase C-lobe |

| SH3 domain | Protein-protein interactions | Binds SH2-kinase linker |

| SH2 domain | Phosphotyrosine recognition | Docks to kinase domain C-lobe |

| Kinase domain | Catalytic activity | Subject to conformational constraint |

| SH2-kinase linker | Connector region | Forms polyproline helix for SH3 binding |

This compound Mechanism of Action and Binding

Allosteric Inhibition via the Myristate-Binding Site

This compound represents a novel class of kinase inhibitors that function through allosteric regulation rather than direct competition with ATP. Biophysical studies including solution NMR, X-ray crystallography, and hydrogen exchange mass spectrometry have demonstrated that this compound binds specifically to the myristate-binding pocket of c-Abl, leading to conformational changes that impact the structural dynamics of the ATP-binding site [5] [7]. The binding site was confirmed through multiple approaches:

- NMR chemical shift perturbations clustered around the myristate-binding pocket

- Co-crystallization studies showed this compound occupying the myristate site

- Competition assays demonstrated that this compound displaces myristic acid

- Mutagenesis studies identified resistance mutations in the myristate cleft [5]

The crystal structure of the Abl/imatinib/GNF-2 complex revealed that this compound binds in an extended conformation within the myristate pocket, with the trifluoromethoxy group buried at the same depth as the final two carbons of the native myristate ligand [5]. The majority of interactions between this compound and the protein are hydrophobic, with water-mediated hydrogen bonds contributing to binding specificity but no direct hydrogen bonds with the protein [5].

Structural Consequences of this compound Binding

The binding of this compound to the myristate pocket induces several important structural and functional consequences:

- Indirect effects on ATP-binding site: Hydrogen exchange mass spectrometry demonstrates that this compound binding alters the conformational dynamics of the ATP-binding site despite their spatial separation [5]

- Isoform-specific effects: this compound inhibits non-myristoylated c-Abl more potently than myristoylated c-Abl, indicating competition with the endogenous myristoyl group [4]

- Cellular translocation: Treatment with this compound causes myristoylated c-Abl to translocate to the endoplasmic reticulum, while non-myristoylated c-Abl remains unaffected [4] [1]

- Cross-reactivity with Arg: this compound also inhibits the highly homologous Arg kinase, suggesting a conserved regulatory mechanism among Abl family members [4]

The unexpected finding that this compound induces translocation of myristoylated c-Abl to the endoplasmic reticulum suggests that exposure of the myristoyl group through competitive displacement from its binding pocket allows this lipid moiety to mediate membrane association [4] [1]. This phenomenon provides a striking example of how allosteric inhibitors can reveal biological functions not apparent with conventional ATP-competitive inhibitors.

Diagram 1: this compound mechanism of action disrupting c-Abl autoinhibition through myristate pocket binding

Experimental Data and Key Findings

Biochemical and Cellular Characterization

Comprehensive profiling of this compound has revealed its unique biochemical and cellular properties:

Table 2: Biochemical and Cellular Profiling Data for this compound

| Parameter | Value/Result | Experimental Context |

|---|---|---|

| IC₅₀ against BCR-Abl | 0.14 µM | Cellular kinase activity [5] |

| Inhibition potency | Higher for non-myristoylated vs myristoylated c-Abl | In vitro kinase assays [4] |

| Selectivity | Highly selective for Abl vs other kinases | Kinase panel profiling [5] |

| Cellular phenotype | Translocation of myristoylated c-Abl to ER | Immunofluorescence in treated cells [4] [1] |

| Arg kinase inhibition | Active against homologous Arg kinase | In vitro and cellular assays [4] |

| Resistance mutations | C464Y, P465S, E505K (myristate pocket) | Mutagenesis screens [5] |

Combination Therapy and Resistance Profiling

The potential of this compound and its analogs in combination therapies has been extensively evaluated:

- Suppression of resistance: Combination of this compound with imatinib reduced emergence of resistant clones by at least 90% compared to imatinib alone [5]

- Activity against T315I mutant: GNF-5 (improved analog) showed additive inhibitory activity with nilotinib against T315I BCR-Abl in biochemical and cellular assays [5] [7]

- In vivo efficacy: GNF-5 demonstrated efficacy against T315I BCR-Abl in murine bone marrow transplantation models [7]

- Resistance mutation profile: In contrast to ATP-competitive inhibitors, resistance mutations to this compound primarily cluster in the myristate-binding pocket and SH2/SH3 domains rather than the kinase catalytic site [5]

Table 3: Combination Therapy Data for this compound with ATP-competitive Inhibitors

| Combination | Effect on Resistance | Cellular Activity | In Vivo Efficacy |

|---|---|---|---|

| This compound + Imatinib | 90% reduction in resistant clones | Additive inhibition | Not reported |

| GNF-5 + Nilotinib | Suppressed T315I emergence | Additive against T315I mutant | Effective in murine model |

| This compound + Dasatinib | Not comprehensively evaluated | Not reported | Not reported |

Therapeutic Applications and Emerging Directions

Overcoming Resistance in Oncology

The primary therapeutic application explored for this compound and related compounds has been in overcoming resistance in chronic myeloid leukemia (CML). The emergence of resistance mutations, particularly the gatekeeper T315I mutation, presents a significant challenge for ATP-competitive BCR-Abl inhibitors [5] [7]. This compound represents a promising approach to address this resistance through several mechanisms:

- Complementary resistance profiles: Mutations that confer resistance to ATP-competitive inhibitors generally remain sensitive to this compound, and vice versa [5]

- Allosteric communication: this compound binding to the myristate site induces conformational changes in the ATP-binding site that may restore binding affinity for certain ATP-competitive inhibitors [7]

- Synergistic activity: Combination of allosteric and ATP-competitive inhibitors demonstrates additive or synergistic effects against resistant mutants [5]

These properties have established the foundation for combination kinase inhibitor therapy, where agents with complementary mechanisms and resistance profiles are administered together to suppress resistance emergence and enhance efficacy.

Emerging Applications in Neurodegenerative Diseases

Recent evidence has implicated c-Abl activation in the pathogenesis of several neurodegenerative disorders, opening new therapeutic avenues for c-Abl inhibitors:

- Parkinson's disease (PD): Increased c-Abl activity observed in PD patient brains, associated with phosphorylation of α-synuclein and parkin, leading to aberrant protein aggregation and neuronal death [8]

- Alzheimer's disease (AD): c-Abl associated with neuritic plaques and neurofibrillary tangles in AD brains, with direct interaction with Tau protein regulating cytoskeletal signaling [8]

- Clinical investigations: c-Abl inhibitors including nilotinib and radotinib have shown improvements in motor and cognitive symptoms in PD patients [8]

- Novel therapeutic development: ABLi Therapeutics is developing risvodetinib (ABLi-148009) as a potent, brain-penetrant, selective c-Abl inhibitor specifically for neurodegenerative applications [9]

The blood-brain barrier penetration represents a critical consideration for neurodegenerative applications, spurring the development of next-generation c-Abl inhibitors with improved CNS penetration profiles compared to earlier agents [9].

Experimental Protocols and Methodologies

In Vitro Kinase Assay Protocols

Multiple formats have been employed for evaluating this compound activity in biochemical systems:

ELISA-based Kinase Assay

- Recombinant proteins (100 nM) or immunoprecipitated proteins diluted in kinase buffer (20 mM HEPES pH 7.4, 50 mM KCl, 0.1% CHAPS, 30 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 1% glycerol)

- Pre-incubation with DMSO or compounds for 30 minutes at room temperature

- Transfer to K-LISA PTK EAY reaction plates

- Initiate reaction with 0.1 mM ATP, incubate 30 minutes at room temperature

- Quantify tyrosine phosphorylation according to manufacturer protocol [1]

Continuous Spectrophotometric Assay

- Activity determined toward c-Abl substrate peptide (EAIYAAPFAKKK)

- Continuous monitoring of phosphorylation using coupled enzyme systems

- Allows real-time kinetic analysis of inhibition [1]

Radioactive Phosphorylation Assay

- Recombinant Abl/Arg proteins (100 nM) in kinase buffer (20 mM Tris-Cl pH 7.4, 50 mM KCl, 1 mM DTT)

- Pre-incubation with compounds 30 minutes at room temperature

- Mix with kinase buffer containing 50 μM ATP, 15 mM MgCl₂, 1 μCi [γ-³²P]ATP, and 1 μg GST-Abltide

- Incubate 30 minutes at room temperature, terminate with SDS-sample buffer

- Analyze phosphorylation by SDS-PAGE and phosphorimaging [1]

Cellular Localization Studies

The translocation of c-Abl to the endoplasmic reticulum upon this compound treatment can be visualized through:

Indirect Immunofluorescence Protocol

- Culture cells expressing myristoylated c-Abl on glass coverslips

- Treat with this compound (typically 1-10 μM) or DMSO control for 4-24 hours

- Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100

- Block with appropriate serum, incubate with primary anti-c-Abl antibodies

- Detect with fluorescent secondary antibodies

- Counterstain with ER markers (e.g., calreticulin, PDI) and DAPI for nuclei

- Image by confocal microscopy, analyze co-localization [4] [1]

Resistance Mutation Screening

Identification of resistance mutations employs two primary approaches:

In Vitro Evolution Screening

- Culture BCR-Abl transformed Ba/F3 cells in increasing this compound concentrations

- Allow resistance development over 2-3 weeks

- Isolate resistant clones, sequence BCR-Abl to identify mutations

- Validate by engineering identified mutations and testing sensitivity [5]

Random Mutagenesis Screening

- Randomly mutate BCR-Abl in E. coli mutagenesis strain

- Express mutant library in Ba/F3 cells

- Select in presence of this compound, sequence resistant colonies

- 306 mutants identified through these approaches, with >80% clustering in myristate pocket or SH2/SH3 domains [5]

Diagram 2: Experimental workflow for characterizing this compound mechanism and activity

Conclusion and Future Directions

The discovery and characterization of This compound as an allosteric inhibitor targeting the myristate-binding site of c-Abl has opened new avenues for kinase inhibition strategies. By exploiting a regulatory mechanism unique to Abl family kinases, this compound and its analogs offer complementary approaches to conventional ATP-competitive inhibitors, with potential applications in overcoming therapeutic resistance in oncology and addressing neurodegenerative pathologies. The unexpected finding that this compound induces subcellular translocation of myristoylated c-Abl highlights how allosteric inhibitors can reveal novel biological insights beyond their therapeutic utility.

Future directions in this field include the optimization of brain-penetrant inhibitors for neurodegenerative applications, development of next-generation allosteric inhibitors with improved potency and selectivity, and exploration of triple combination therapies incorporating multiple allosteric and ATP-competitive agents to further suppress resistance emergence. The structural insights gained from this compound binding to the myristate pocket continue to inform drug design efforts, while the experimental protocols established for its characterization provide robust methodologies for evaluating novel allosteric kinase inhibitors. As our understanding of c-Abl regulation and pathology continues to expand, allosteric inhibition remains a promising strategy for therapeutic intervention across diverse disease contexts.

References

- 1. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the ... [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric regulation of autoinhibition and activation of c-Abl [sciencedirect.com]

- 3. Mechanisms of Activation of Abl Family Kinases - NCBI - NIH [ncbi.nlm.nih.gov]

- 4. N-myristoylated c - Abl tyrosine kinase localizes to the endoplasmic... [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting wild-type and T315I Bcr-Abl by combining ... [pmc.ncbi.nlm.nih.gov]

- 6. c-Abl: activation and nuclear targets | Cell Death & ... [nature.com]

- 7. Targeting Bcr– Abl by combining allosteric with ATP- binding - site ... [nature.com]

- 8. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies [pmc.ncbi.nlm.nih.gov]

- 9. ABLi Therapeutics Launches with a Focus on Developing ... [biospace.com]

GNF-2 scientific overview and discovery

Mechanism of Action and Discovery

GNF-2 was developed as a novel class of anti-cancer drug to treat resistant CML [1]. It functions through a unique allosteric mechanism.

- Restoring Natural Inhibition: The normal c-Abl protein is auto-inhibited when its own myristoylated N-terminus binds to a pocket in its kinase domain. The Bcr-Abl fusion protein lacks this region and "escapes" auto-inhibition. This compound binds to this same myristoyl-binding pocket, restoring allosteric inhibition and suppressing the constitutively active kinase activity of Bcr-Abl [2].

- Selectivity: Because this compound binds to a unique site rather than the common ATP-binding site, it is highly selective for Abl and does not show activity against many other kinases [1].

The diagram below illustrates the conceptual workflow from this compound's discovery to its established and emerging applications.

Experimental Evidence and Protocols

Substantial research demonstrates the effects of this compound, particularly in its emerging role in modulating neuroinflammation.

In Vitro Models of Neuroinflammation

Key experiments use glial cells (microglia and astrocytes) to model neuroinflammatory responses [1].

- Cell Culture Preparation

- Cell Types: BV-2 immortalized murine microglial cell line and primary Mixed Glial Cultures (MGCs) isolated from the brains of 3-day-old C57BL6 mice [1].

- Culture Conditions: BV-2 cells are maintained in DMEM with 5% fetal bovine serum (FBS). MGCs are cultured in DMEM with 10% FBS on poly-L-lysine-coated flasks [1].

- Inflammatory Induction & Treatment

- Assessment of Inflammatory Markers

- Nitric Oxide (NO) Production: Measured using the Griess reagent, which detects nitrite (a stable breakdown product of NO) in the culture supernatant after 24 hours [1].

- Pro-inflammatory Cytokines (TNF-α): The concentration of TNF-α protein in the culture media is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) after 24 hours of LPS treatment [1].

- Cell Viability: Assessed using an MTT assay to ensure that the anti-inflammatory effects of this compound are not due to cytotoxicity [1].

- Mechanistic Investigation via Gene Knockdown

- c-Abl Knockdown: Small interfering RNA (siRNA) is used to knock down c-Abl gene expression in glial cells. This protocol involves transfecting cells with a specific mix of c-Abl-targeting siRNAs to confirm that the effects of this compound are c-Abl dependent [1].

The summary of typical findings from these in vitro experiments is as follows:

| Experimental Readout | Effect of LPS | Effect of this compound + LPS | Citation |

|---|---|---|---|

| Nitric Oxide Production | Increased | Significantly Reduced | [1] |

| TNF-α Cytokine Level | Increased | Significantly Reduced | [1] |

| NF-κB Activation | Induced | Attenuated (shown via siRNA knockdown) | [1] |

| Cell Viability | Unaffected | Unaffected (at effective concentrations) | [1] |

In Vivo Models of Chronic Pain

The efficacy of this compound has also been tested in live animal models of chronic pain [1].

- Pain Models: Studies use experimental models of diabetic neuropathy and inflammatory pain.

- Intervention: this compound is administered systemically to the animals.

- Behavioral Outcomes: this compound administration significantly attenuates mechanical allodynia and thermal hypersensitivity in these models, indicating a reduction in chronic pain behaviors [1].

Differential Sensitivity in Cancer Models

Research in Philadelphia chromosome-positive acute lymphatic leukemia (Ph+ ALL) reveals an important nuance in this compound's activity.

- BCR-ABL Isoforms: The Bcr-Abl oncogene exists in two main isoforms, p185 and p210 [2].

- Experimental Finding: Across cell lines and patient-derived models, cells expressing the p210 BCR-ABL isoform are consistently more sensitive to allosteric inhibition by this compound than those expressing the p185 isoform [2]. This is a critical consideration for the potential application of allosteric inhibitors in different leukemia subtypes.

Visualizing the Signaling Pathway

The following diagram summarizes the core signaling pathway involving c-Abl and how this compound intervenes to produce its observed effects, particularly in glial cells.

The evidence from both in vitro and in vivo studies strongly suggests that this compound, through its allosteric inhibition of c-Abl, can attenuate glial-mediated neuroinflammation and resultant chronic pain, presenting a promising non-opioid strategy for pain management [1] [3].

References

GNF-2 solubility DMSO and storage conditions

Physical & Chemical Properties of GNF-2

The table below summarizes the fundamental technical data for this compound:

| Property | Specification |

|---|---|

| CAS Number | 778270-11-4 [1] [2] [3] |

| Molecular Formula | C₁₈H₁₃F₃N₄O₂ [1] [3] [4] |

| Molecular Weight | 374.32 g/mol [1] [5] [3] |

| Purity | ≥98% [1] [4] |

Solubility and Storage Conditions

For optimal stability and performance, adhere to the following handling guidelines:

| Aspect | Recommendation |

|---|---|

| Solubility in DMSO | 74 - 100 mM (approx. 27.7 - 37.4 mg/mL) [1] [5] [4] |

| Solubility in Ethanol | 9.8 mg/mL (with gentle warming) [3] or 50 mM [1] |

| Solubility in Water | Insoluble [5] [3] [4] |

| Storage Temperature | -20°C (solid form) [1] [6] [3] |

| Storage Form | Tightly sealed container in a cool, well-ventilated area [1] [7] |

| Reconstitution | Use fresh, moisture-absorbing DMSO to prevent solubility reduction [5] |

Handling and Safety Guidelines

- General Handling: Avoid inhalation, and contact with skin or eyes. Use only in areas with appropriate exhaust ventilation and wear suitable personal protective equipment, including gloves and safety goggles [7].

- Hazards: Harmful if swallowed and very toxic to aquatic life with long-lasting effects [7].

- Disposal: Dispose of contents and the container according to local regulations at an approved waste disposal plant [7].

Experimental Workflow for In Vitro Research

The diagram below outlines a general cell-based assay workflow using this compound, based on common protocols in the search results [2] [5]:

Application Notes for Researchers

- Solution Stability: For long-term storage, it is best to store the compound as a solid. If you must prepare a stock solution, it's recommended to use it soon after preparation and avoid long-term storage, especially at room temperature, to maintain stability and prevent precipitation or degradation [5] [3].

- Allosteric Inhibition: this compound is a highly selective, non-ATP competitive, allosteric inhibitor of Bcr-Abl [1] [2] [5]. It binds to the myristate-binding pocket, a different site than ATP-competitive inhibitors like imatinib [3]. This unique mechanism can be leveraged in combination therapy studies to overcome resistance [5].

References

- 1. GNF 2 (CAS 778270-11-4) [rndsystems.com]

- 2. This compound | Bcr-Abl Inhibitor [medchemexpress.com]

- 3. GNF 2 - Potent Bcr-Abl Kinase Inhibitor [apexbt.com]

- 4. This compound [lktlabs.com]

- 5. This compound | Bcr-Abl inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. GNF 2 [raybiotech.com]

- 7. This compound-PEG-acid|MSDS [dcchemicals.com]

Comprehensive Application Notes and Protocols for GNF-2 in Chronic Myelogenous Leukemia (CML) Research

Introduction to CML Pathogenesis and BCR-ABL

Chronic Myelogenous Leukemia (CML) is a myeloproliferative disorder characterized by the uncontrolled proliferation of myeloid cells in the bone marrow, leading to their excessive accumulation in peripheral blood. The molecular hallmark of CML is the Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22 [t(9;22)(q34;q11)], which generates the BCR-ABL fusion gene. This chimeric oncogene encodes a constitutively active tyrosine kinase that drives leukemogenesis through multiple signaling pathways including JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT, promoting cell survival, proliferation, and inhibition of apoptosis [1]. The successful development of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL has revolutionized CML treatment, with imatinib being the first FDA-approved TKI that specifically inhibits the ATP-binding site of BCR-ABL. However, the emergence of drug resistance mutations within the kinase domain, particularly the T315I "gatekeeper" mutation, has highlighted the need for alternative therapeutic strategies such as allosteric inhibition [1].

GNF-2 Chemical Properties and Formulation

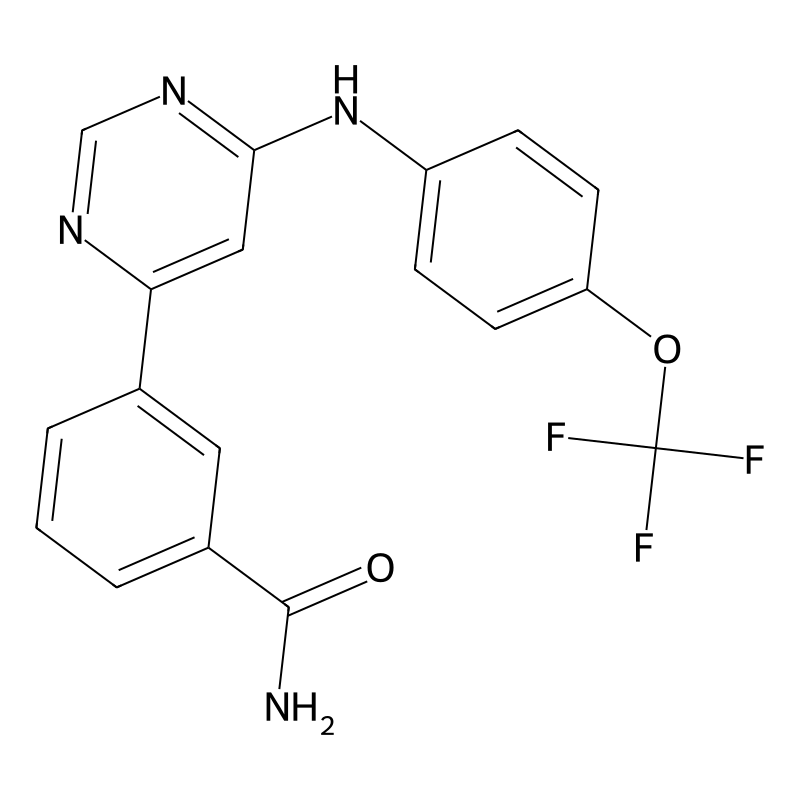

This compound (CAS# 778270-11-4) is a selective allosteric inhibitor of Bcr-Abl tyrosine kinase activity with the chemical name 3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide. This small molecule compound has a molecular weight of 374.32 g/mol and the molecular formula C₁₈H₁₃F₃N₄O₂ [2]. Its structure features a benzamide core linked to a pyrimidine ring with a trifluoromethoxyanilino substituent, which is critical for its binding to the myristate pocket of Abl kinase.

Table 1: Chemical and Physical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 778270-11-4 |

| Molecular Formula | C₁₈H₁₃F₃N₄O₂ |

| Molecular Weight | 374.32 g/mol |

| Appearance | White to off-white powder |

| Solubility | ≥100 mg/mL in DMSO |

| Storage Conditions | Desiccate at -20°C |

| SMILES | C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |

For experimental use, this compound is typically prepared as stock solutions in DMSO, which can be stored at -20°C for several months. The recommended concentration for a 10 mM stock solution is 3.74 mg of this compound in 1 mL of anhydrous DMSO. Prior to use, warm the tube at 37°C and briefly sonicate to ensure complete dissolution. For cellular assays, further dilute in appropriate culture media to achieve the desired working concentrations, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability [2].

Mechanism of Action: Allosteric Inhibition of BCR-ABL

Unlike ATP-competitive inhibitors such as imatinib, nilotinib, and dasatinib that target the active site of the kinase, this compound acts through allosteric inhibition by binding to the myristate-binding pocket located in the C-lobe of the Abl kinase domain [2] [1]. This unique mechanism mimics the natural autoinhibitory process of c-Abl, where the N-terminal myristoylated cap binds to this pocket, inducing conformational changes that stabilize the kinase in an inactive state through SH2 domain docking. In BCR-ABL, this autoinhibitory mechanism is disrupted due to the loss of the native N-terminal cap region. This compound binding restores this autoinhibition, enforcing an inactive conformation that impairs kinase activity regardless of ATP concentration [3] [1].

The following diagram illustrates the comparative mechanisms of ATP-competitive versus allosteric inhibition:

This allosteric mechanism provides several advantages: (1) it is non-ATP competitive, allowing potential synergy with ATP-competitive inhibitors; (2) it maintains efficacy against many kinase domain mutations that confer resistance to ATP-competitive inhibitors; and (3) it offers high specificity for Abl kinase due to the unique structural features of the myristate pocket [2] [3]. The binding of this compound induces significant conformational changes in the kinase domain, particularly in the C-terminal lobe, which has been observed through molecular dynamics simulations to involve local structural destabilization during the binding process [4].

Experimental Data and Quantitative Analysis

Anti-proliferative Activity of this compound

Table 2: Inhibitory Activity of this compound in BCR-ABL Expressing Cells

| Cell Model | BCR-ABL Isoform | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Ba/F3.p210 Bcr-Abl | p210 | Proliferation (48h) | 138 nM | [2] |

| K562 | p210 | Proliferation | 273 nM | [2] |

| SUP-B15 | p210 | Proliferation | 268 nM | [2] |

| Ba/F3 E255V mutant | p210 (E255V) | Proliferation | 268 nM | [2] |

| Ba/F3 Y253H mutant | p210 (Y253H) | Proliferation | 194 nM | [2] |

| BV-173 | p210 | XTT proliferation | 125 nM | [3] |

| Tom-1 | p185 | XTT proliferation | 500 nM | [3] |

Research has demonstrated a differential sensitivity between the two main BCR-ABL isoforms to this compound inhibition. In Ph-positive acute lymphoblastic leukemia (ALL) models, cells expressing p210⁽ᴮᶜʳ⁻ᴬᵇˡ⁾ consistently showed greater sensitivity to this compound compared to those expressing p185⁽ᴮᶜʳ⁻ᴬᵇˡ⁾ across various experimental systems including cell lines and patient-derived long-term cultures [3]. This differential response is maintained even in resistance mutants, suggesting that the structural differences between these isoforms affect their susceptibility to allosteric inhibition.

Protocol 1: Cell-Based Anti-proliferative Assay

Purpose: To evaluate the anti-proliferative effects of this compound on BCR-ABL-positive cells. Materials:

- BCR-ABL-positive cell lines (e.g., Ba/F3.p210, K562, BV-173, Tom-1)

- This compound stock solution (10 mM in DMSO)

- Cell culture medium (RPMI-1640 with 10% FBS for suspension cells)

- 96-well tissue culture plates

- XTT assay kit or MTT reagent

- Microplate reader

Procedure:

- Harvest exponentially growing cells and seed in 96-well plates at a density of 5-10 × 10³ cells/well in 100 μL complete medium.

- Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0-10 μM (e.g., 0, 50, 100, 250, 500, 1000 nM). Maintain DMSO concentration constant across all treatments (≤0.1%).

- Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 48-72 hours.

- Assess cell proliferation using XTT or MTT assay according to manufacturer's instructions:

- For XTT: Add 50 μL of activated XTT solution to each well and incubate for 2-4 hours before measuring absorbance at 450 nm with reference at 650 nm.

- For MTT: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 μL of solubilization solution and incubate overnight before measuring absorbance at 570 nm.

- Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) in appropriate software (e.g., GraphPad Prism).

Technical Notes:

- Include appropriate controls: vehicle control (DMSO only), positive control (e.g., imatinib), and blank (medium only).

- Perform experiments in triplicate with at least three biological replicates.

- Monitor cell viability and potential cytotoxicity through trypan blue exclusion assay in parallel.

- For mutant cell lines, verify BCR-ABL mutation status periodically through sequencing.

Research Applications and Experimental Protocols

Protocol 2: Assessment of BCR-ABL Kinase Inhibition

Purpose: To evaluate the effects of this compound on BCR-ABL autophosphorylation and substrate phosphorylation. Materials:

- BCR-ABL-positive cells (e.g., Ba/F3.p210, BV-173)

- This compound stock solution (10 mM in DMSO)

- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

- Antibodies: anti-ABL, anti-phospho-ABL (Y245), anti-CRKL, anti-phospho-CRKL

- Western blot equipment and ECL detection system

Procedure:

- Seed cells at 5 × 10⁵ cells/mL in 6-well plates and treat with this compound at desired concentrations (e.g., 0, 100, 250, 500 nM) for 16 hours.

- Harvest cells by centrifugation and wash once with ice-cold PBS.

- Lyse cells in RIPA buffer (150 μL per 10⁶ cells) on ice for 30 minutes.

- Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.

- Determine protein concentration using BCA assay and prepare equal amounts (20-40 μg) for SDS-PAGE.

- Perform Western blotting using standard protocols:

- Transfer proteins to PVDF membrane after electrophoresis

- Block with 5% BSA in TBST for 1 hour at room temperature

- Incubate with primary antibodies (diluted according to manufacturer's recommendations) overnight at 4°C

- Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature

- Develop using ECL substrate and visualize with chemiluminescence detection system

- Quantify band intensities using image analysis software and normalize phospho-protein levels to total protein levels.

Technical Notes:

- Include imatinib as a comparative control for kinase inhibition.

- Ensure equal loading by probing for housekeeping proteins (e.g., β-actin, GAPDH).

- For time-course studies, collect samples at various time points (e.g., 2, 4, 8, 16, 24 hours) after this compound treatment.

Protocol 3: Combination Studies with ATP-competitive Inhibitors

Purpose: To evaluate synergistic effects between this compound and ATP-competitive TKIs. Materials:

- BCR-ABL-positive cells (including TKI-resistant mutants if available)

- This compound and TKI stock solutions (imatinib, nilotinib, dasatinib)

- Cell culture reagents and 96-well plates

- MTT/XTT assay reagents

Procedure:

- Seed cells in 96-well plates as described in Protocol 1.

- Prepare serial dilutions of this compound and selected TKI alone and in combination using fixed molar ratios (e.g., 1:1, 1:2, 2:1).

- Treat cells with single agents or combinations for 72 hours.

- Assess cell viability using MTT/XTT assay as described in Protocol 1.

- Analyze data using combination index (CI) method according to Chou-Talalay:

- CI < 0.9 indicates synergy

- CI = 0.9-1.1 indicates additive effect

- CI > 1.1 indicates antagonism

- Generate isobolograms to visualize synergistic interactions.

Technical Notes:

- Include single-agent dose-response curves for both compounds.

- Test multiple combination ratios to identify optimal synergistic concentrations.

- For resistant mutants (especially T315I), evaluate whether this compound restores sensitivity to ATP-competitive inhibitors.

The following diagram illustrates the experimental workflow for evaluating this compound activity:

Therapeutic Potential and Emerging Applications

This compound demonstrates significant potential for addressing TKI resistance in CML, particularly against many common BCR-ABL mutants that confer resistance to ATP-competitive inhibitors. While this compound alone may not inhibit the T315I gatekeeper mutant, studies have shown that its combination with nilotinib can restore inhibition even against this challenging mutation [1]. The differential sensitivity observed between p210 and p185 BCR-ABL isoforms suggests that patient stratification based on BCR-ABL isoform expression may optimize therapeutic outcomes when using allosteric inhibitors [3]. Beyond CML, emerging research indicates that this compound may have applications in other pathological conditions. Recent studies have demonstrated that this compound can attenuate inflammatory activation of glial cells and reduce chronic pain in animal models, suggesting potential repurposing for neurological disorders involving neuroinflammation [5]. This effect appears mediated through c-Abl inhibition in microglia and astrocytes, resulting in reduced production of pro-inflammatory mediators such as nitric oxide and TNF-α through suppression of NF-κB signaling [5].

Table 3: Emerging Applications of this compound Beyond CML

| Application Area | Model System | Observed Effects | Proposed Mechanism |

|---|---|---|---|

| Neuroinflammation | BV-2 microglial cells | Reduced LPS-induced NO and TNF-α production | c-Abl-dependent inhibition of NF-κB activation |

| Chronic Pain | Mouse models of diabetic and inflammatory pain | Attenuated mechanical and thermal hypersensitivity | Suppression of glial cell activation and inflammatory mediators |

| Neurodegeneration | Models of Parkinson's and Alzheimer's disease | Neuroprotective effects (based on other c-Abl inhibitors) | Modulation of neuroinflammatory pathways |

Conclusions and Future Directions

This compound represents a valuable tool compound and potential therapeutic agent that exploits the allosteric regulatory mechanism of Abl kinase. Its unique mechanism of action, distinct from ATP-competitive inhibitors, provides opportunities for addressing clinical resistance and achieving synergistic combinations. The experimental protocols and data presented in these application notes provide researchers with robust methodologies for investigating this compound in various model systems. Future research directions should include: (1) structural optimization to improve potency and pharmacokinetic properties; (2) exploration of sequential versus simultaneous combination strategies with ATP-competitive TKIs; (3) investigation of potential resistance mechanisms to allosteric inhibition; and (4) expanded evaluation of its therapeutic potential in non-oncological indications involving Abl kinase dysregulation. As research in allosteric kinase inhibition advances, this compound continues to serve as a important chemical probe for understanding kinase regulation and developing novel therapeutic approaches for CML and beyond.

References

- 1. Chronic Myeloid Leukemia: Advances in Understanding ... [pmc.ncbi.nlm.nih.gov]

- 2. | CAS:778270-11-4 | Bcr-Abl inhibitor | Manufacturer BioCrick GNF 2 [biocrick.com]

- 3. p185BCR/ABL has a lower sensitivity than p210BCR/ ... [haematologica.org]

- 4. Structural mechanism of a drug-binding process involving a ... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Bcr-Abl Inhibitor GNF - 2 Attenuates Inflammatory... [frontiersin.org]

Comprehensive Application Notes & Protocols: Investigating GNF-2 in Neuroinflammation and Glia Activation Models

Executive Summary

The non-receptor tyrosine kinase c-Abl has emerged as a significant contributor to neuroinflammatory processes across various neurological disorders. GNF-2, a selective allosteric inhibitor of Bcr-Abl and c-Abl originally developed for oncology applications, demonstrates promising anti-inflammatory properties in glial cells and efficacy in preclinical pain models. These application notes provide researchers with detailed protocols and methodological frameworks for investigating this compound's effects on neuroinflammation and glial activation, supported by quantitative data summaries and visual workflow representations. The documented approaches encompass in vitro glial culture models, in vivo pain paradigms, and emerging human iPSC-derived systems that collectively enable comprehensive assessment of this compound's potential for managing neuroinflammatory conditions and chronic pain.

Introduction to this compound and Neuroinflammatory Relevance

Molecular Characteristics of this compound

This compound represents a distinctive class of allosteric Bcr-Abl inhibitors that target the myristate-binding site of c-Abl, resulting in unique pharmacological properties compared to ATP-competitive inhibitors [1] [2]. This non-ATP competitive mechanism underlies its exceptional selectivity profile, with minimal activity against other kinases including fms-like tyrosine kinase 3, platelet-derived growth factor receptor, Janus kinase-1, and tyrosine-protein kinase Met [1]. Originally developed to address resistant chronic myelogenous leukemia, this compound's application has expanded to neurological contexts due to growing evidence implicating c-Abl activation in neurodegenerative diseases and neuroinflammatory conditions.

c-Abl in Neuroinflammation and Pain Pathogenesis

The non-receptor tyrosine kinase c-Abl activation is associated with the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), with elevated c-Abl phosphorylation observed in human brain samples and animal models of these conditions [1] [2]. Beyond its established roles in neurodegeneration, c-Abl activation contributes to glial-mediated neuroinflammation through regulation of key inflammatory signaling pathways. Specifically, oxidative stress-induced c-Abl activation leads to NF-κB activation, a master regulator of inflammatory gene expression [1]. Recent findings indicate that glial cells, particularly microglia and astrocytes, represent significant sources of inflammatory mediators fundamentally involved in the pathogenesis of inflammatory and neuropathic pain, suggesting c-Abl inhibition as a promising therapeutic strategy for chronic pain management [1] [2].

Experimental Evidence and Key Findings

Anti-inflammatory Effects in Glial Cells

Table 1: Summary of this compound Effects on Inflammatory Mediators in Glial Cells

| Experimental System | Stimulus | This compound Concentration | Key Effects | Reference |

|---|---|---|---|---|

| BV-2 microglial cells | LPS (100 ng/mL) | 1-10 µM | Dose-dependent reduction in NO production | [1] |

| Primary mixed glial cultures | LPS (100 ng/mL) | 1-10 µM | Significant decrease in TNF-α release | [1] |

| c-Abl siRNA transfection | LPS (100 ng/mL) | N/A | Attenuated NF-κB activation & pro-inflammatory mediators | [1] |

| BV-2 cell viability assay | LPS (100 ng/mL) | 1-10 µM | No cytotoxicity (MTT assay) | [1] |

This compound demonstrates concentration-dependent inhibition of lipopolysaccharide (LPS)-induced inflammatory activation in glial cells. In BV-2 immortalized murine microglial cells and primary mixed glial cultures (MGCs), this compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokine release without affecting cell viability [1]. The specificity of c-Abl targeting was confirmed through siRNA-mediated knockdown experiments, where c-Abl silencing attenuated LPS-induced NF-κB activation and production of pro-inflammatory mediators, mirroring the effects observed with this compound treatment [1]. These findings establish that this compound exerts its anti-inflammatory effects through c-Abl-dependent mechanisms in glial cells.

Efficacy in Preclinical Pain Models

Table 2: this compound Efficacy in Animal Models of Chronic Pain

| Pain Model | This compound Administration | Behavioral Outcomes | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Inflammatory pain | Systemic administration | Attenuated mechanical & thermal hypersensitivity | Suppression of glial inflammatory activation | [1] |

| Diabetic neuropathic pain | Systemic administration | Significant reduction in pain behaviors | Inhibition of c-Abl in spinal cord glia | [1] [2] |

| Multiple pain models | Various dosing regimens | Consistent analgesic effects across models | Modulation of neuroinflammatory pathways | [1] [3] |

In vivo studies demonstrate that this compound administration significantly attenuates mechanical allodynia and thermal hypersensitivity in experimental models of diabetic and inflammatory pain [1]. These behavioral improvements correlate with the anti-inflammatory effects observed in glial cultures, supporting the involvement of c-Abl in pain pathogenesis and suggesting that this compound may represent a novel therapeutic approach for chronic pain management [1] [2]. The consistent efficacy across multiple pain models indicates that this compound modulates fundamental mechanisms underlying pain persistence rather than model-specific pathways.

Detailed Experimental Protocols

In Vitro Assessment of this compound Effects on Glial Inflammation

3.1.1 Cell Culture and Maintenance

- BV-2 Microglial Cell Culture: Maintain BV-2 immortalized murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% heat-inactivated fetal bovine serum (FBS) and 50 mg/mL gentamicin at 37°C in a humidified atmosphere with 5% CO₂ [1] [2].

- Primary Mixed Glial Cultures (MGCs): Isolate brains from 3-day old C57BL6 mice, homogenize, and mechanically disrupt through a nylon mesh. Seed cells in poly-L-lysine-coated culture flasks with DMEM containing 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin [1] [2]. Change medium initially after 5 days, then every 3 days. After 14 days, prepare MGCs by trypsinization for experimental use.

3.1.2 Treatment and Inflammatory Stimulation

- Prepare this compound stock solution in appropriate solvent (e.g., DMSO) and dilute to working concentrations (typically 1-10 µM) in culture medium [1].

- Stimulate inflammatory response using LPS (100 ng/mL) from Escherichia coli 0111:B4 [1] [2]. For some experiments, combine with recombinant mouse interferon-γ (IFN-γ) as a priming stimulus.

- Pre-treat cells with this compound for 1-2 hours prior to LPS stimulation, then co-incubate for 24 hours for assessment of inflammatory mediators.

3.1.3 Assessment of Inflammatory Markers

- Nitric Oxide Production: Measure NO production using the Griess reagent assay. Mix 50 μL of cell culture media with equal volume of Griess reagent (0.1% naphthylethylenediamine dihydrochloride, 1% sulfanilamide in 5% phosphoric acid). Measure absorbance at 540 nm and calculate nitrite concentration using sodium nitrite standard curve [1] [2].

- Cytokine Measurement: Quantify TNF-α protein levels in culture media using enzyme-linked immunosorbent assay (ELISA) with rat monoclonal anti-mouse TNF-α capture antibody and goat biotinylated polyclonal anti-mouse TNF-α detection antibody per manufacturer's instructions [1] [2].

- Cell Viability Assessment: Perform MTT assay after 24-hour treatments. Incubate cells with MTT (0.5 mg/mL in PBS) for 2 hours at 37°C. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm [1] [2].

3.1.4 c-Abl Knockdown Experiments

- Transfert cells with c-Abl siRNA (1:1 mix of siRNA #2 and #3: 5'-GCAACAAGCCCACUAUCUAUU-3' and 5'-UGAUGAAGGAGAUCAAACAUU-3') or control siRNA (5'-CCUCGUGCCGUUCCAUCAGGUAGUU-3') using Lipofectamine iMAX according to manufacturer's protocol [1] [2].

- Use transfected cells 48 hours post-transfection for subsequent experiments to assess c-Abl specificity in inflammatory responses.

Figure 1: In Vitro Experimental Workflow for Assessing this compound Effects on Glial Inflammation

In Vivo Evaluation of this compound in Pain Models

3.2.1 Animal Models of Chronic Pain

- Inflammatory Pain Models: Induce peripheral inflammation using appropriate injectable agents (e.g., complete Freund's adjuvant) to establish inflammatory hyperalgesia [1].

- Diabetic Neuropathic Pain Models: Utilize chemical induction (e.g., streptozotocin) or genetic models to establish peripheral neuropathy associated with diabetes [1].

- Animal Housing: Maintain animals under standard laboratory conditions with ad libitum access to food and water, following institutional animal care guidelines.

3.2.2 this compound Administration and Dosing

- Prepare this compound in suitable vehicle for systemic administration (intraperitoneal or subcutaneous injection) [1].

- Establish dosing regimen based on preliminary efficacy and toxicity studies (typical dosing ranges from 10-50 mg/kg, once or twice daily) [1].

- Include appropriate control groups receiving vehicle alone to distinguish drug-specific effects.

3.2.3 Behavioral Pain Assessment

- Mechanical Hypersensitivity: Assess using von Frey filaments applied to the plantar surface of hind paws. Calculate 50% paw withdrawal threshold using up-down method [1].

- Thermal Hypersensitivity: Evaluate using Hargreaves test with focused radiant heat source directed to plantar surface. Measure paw withdrawal latency [1].

- Conduct baseline behavioral assessments prior to pain induction, then at regular intervals during treatment period to track therapeutic effects.

3.2.4 Tissue Collection and Analysis

- Euthanize animals at experimental endpoint and collect spinal cord and relevant brain regions for molecular analysis.

- Process tissues for protein analysis (Western blot, ELISA) or gene expression (RT-PCR) to examine inflammatory markers and pathway modulation.

- For morphological studies, perfuse animals with fixative and process tissues for immunohistochemical analysis of glial activation markers.

Contemporary Research Models and Technologies

Advanced Human iPSC-Derived Glial Models

Recent advances in stem cell technology have enabled the development of more physiologically relevant human glial models using induced pluripotent stem cell (iPSC)-derived microglia and astrocytes [4] [5]. These systems address significant species-specific differences in immune responses between rodents and humans, particularly relevant for neuroinflammatory studies [5].

- iPSC-Derived Microglia Differentiation: Culture human iPSCs under hypoxic conditions (5% O₂) with specific cytokine cocktails (BMP4, activin A, CHIR 99,021) to generate erythromyeloid progenitor cells, which are further differentiated into microglia using combinations of FGF2, VEGF, TPO, IL-6, SCF, and IL-3 [4].

- iPSC-Derived Astrocyte Culture: Differentiate iPSCs through neural progenitor stages using established protocols, then mature with appropriate growth factors (e.g., CNTF, BMPs) to obtain functional astrocytes [4] [5].

- Microfluidic Coculture Platforms: Utilize compartmentalized microfluidic devices to culture microglia and astrocytes in separate but interconnected chambers, enabling study of glial crosstalk and migration in controlled microenvironments [4].

Computational and AI-Based Approaches for Glial Analysis

The emergence of artificial intelligence (AI) tools has revolutionized quantitative analysis of glial morphology and activation states:

- StainAI Platform: Implement this deep learning tool for high-throughput analysis of microglial morphology from whole-slide immunohistochemistry images [6]. The pipeline detects, segments, and classifies microglia into morphological phenotypes (ramified, hypertrophic, bushy, ameboid, rod-shaped, and hypertrophic rod-shaped) using a YOLO+UNet framework followed by C5.0 decision tree classification [6].

- Automated Morphometric Analysis: Leverage computational tools to quantify multiple morphometric parameters (25+ features) including fractal dimensions, process complexity, and soma size, enabling objective assessment of activation states [6].

- 3D Brain Mapping: Register 2D histological images to brain atlases and interpolate across contiguous regions to create comprehensive 3D maps of microglial activation patterns throughout the brain [6].

Figure 2: Proposed Signaling Pathway of c-Abl in Neuroinflammation and this compound Mechanism of Action

Troubleshooting and Technical Considerations

Common Experimental Challenges

- This compound Solubility and Stability: this compound may require DMSO for initial solubilization. Use fresh stock solutions and ensure final DMSO concentration in culture media does not exceed 0.1% to avoid solvent toxicity [1].

- Cell Density Effects: In glial culture experiments, maintain consistent cell density across experiments, as high density can potentiate inflammatory responses and alter drug effects.

- LPS Variability: Different LPS serotypes and preparation methods can yield variable inflammatory responses. Use consistent LPS sources and batches throughout a study series [1] [2].

- Pain Model Consistency: In vivo pain models may show variability in baseline sensitivity and response to induction. Include sufficient animals per group and conduct proper randomization.

Optimization Recommendations

- Dose-Response Characterization: Conduct preliminary experiments with this compound across a broad concentration range (0.1-50 µM in vitro; 5-100 mg/kg in vivo) to establish effective dosing [1].

- Time Course Analysis: Include multiple time points for assessing this compound effects, as anti-inflammatory outcomes may evolve differently over time.

- Combination Approaches: Consider complementary approaches including c-Abl siRNA and other c-Abl inhibitors (imatinib, nilotinib) to confirm target specificity [1].

- Multiple Assessment Methods: Combine molecular, morphological, and functional readouts to comprehensively evaluate this compound effects on glial activation.

Conclusion and Research Applications

This compound represents a valuable pharmacological tool for investigating c-Abl functions in neuroinflammatory processes and glial activation. The documented protocols enable researchers to systematically evaluate the anti-inflammatory properties of this compound across multiple experimental contexts, from reductionist cell culture systems to complex animal models of pain and neuroinflammation. The integration of human iPSC-derived models and computational analysis approaches enhances the translational relevance of findings and provides opportunities for discovering novel therapeutic applications beyond the originally documented pain models. These application notes establish a methodological foundation for continued investigation of c-Abl inhibition as a strategy for modulating neuroimmune functions in neurological disorders.

References

- 1. Frontiers | A Bcr-Abl Inhibitor GNF - 2 Attenuates Inflammatory... [frontiersin.org]

- 2. A Bcr-Abl Inhibitor this compound Attenuates Inflammatory Activation ... [pmc.ncbi.nlm.nih.gov]

- 3. A Bcr-Abl Inhibitor this compound Attenuates Inflammatory ... [iasp-pain.org]

- 4. Modeling neuroinflammatory interactions between microglia ... [pmc.ncbi.nlm.nih.gov]

- 5. Human iPSC-derived glia for the study of models neuroinflammation [jneuroinflammation.biomedcentral.com]

- 6. StainAI: quantitative mapping of stained microglia and ... [nature.com]

Comprehensive Application Notes and Protocols for GNF-2 in Chronic Pain Animal Models

Introduction and Mechanism of Action

GNF-2 is a selective allosteric inhibitor of the c-Abl tyrosine kinase that has demonstrated significant potential for managing chronic pain conditions through modulation of neuroinflammatory pathways. Originally developed as an anti-cancer drug targeting Bcr-Abl in chronic myelogenous leukemia, recent research has revealed that c-Abl inhibition provides neuroprotective and anti-inflammatory effects in animal models of neurological disorders. The c-Abl kinase is increasingly recognized as a key regulator in glia-mediated neuroinflammation, which fundamentally contributes to the pathogenesis of both inflammatory and neuropathic pain states. By targeting this pathway, this compound offers a novel therapeutic approach for chronic pain conditions that are often refractory to conventional analgesics [1].

The mechanism of action of this compound differs fundamentally from conventional kinase inhibitors. Rather than competing with ATP in the active site, this compound binds allosterically to the myristate-binding pocket of c-Abl, inducing conformational changes that restore the kinase's autoinhibited state. This unique binding mode was serendipitously discovered when Imatinib was co-crystallized with Abl, revealing an elongated binding conformation that displaces the phenylalanine of the DFG-motif. Structural analyses demonstrate that this compound forms critical interactions with the myristate binding site without directly occupying the ATP-binding cleft, leading to altered conformational dynamics that communicate between these distinct sites [2] [3]. This allosteric mechanism underlies the high selectivity of this compound for c-Abl compared to other kinases, potentially reducing off-target effects in chronic pain applications.

In Vitro Experimental Protocols

Glial Cell Culture and Treatment

BV-2 Microglial Cell Culture: Maintain immortalized murine BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% heat-inactivated fetal bovine serum (FBS) and 50 mg/mL gentamicin at 37°C in a 5% CO₂ humidified atmosphere. Plate cells at a density of 4×10⁴ cells/well in 96-well plates for experimental treatments [1].

Primary Mixed Glial Cultures (MGCs): Isolate brains from 3-day old C57BL/6 mice and mechanically dissociate tissue through a nylon mesh. Seed cells in poly-L-lysine-coated culture flasks with DMEM containing 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin. Change medium initially after 5 days and then every 3 days. After 14 days of culture, prepare MGCs (containing both microglia and astrocytes) by trypsinization for experimental use [1].

Inflammatory Stimulation and this compound Treatment: Activate glial cells by treating with 100 ng/mL lipopolysaccharide (LPS) from E. coli 0111:B4. For inhibition studies, pre-treat cells with this compound (typically at concentrations ranging from 1-20 μM) 1 hour prior to LPS challenge. Prepare this compound stock solutions in DMSO and include appropriate vehicle controls in all experiments [1].

Assessment of Inflammatory Responses

Nitric Oxide Production Measurement: After 24 hours of LPS treatment, assess NO production by measuring nitrite accumulation in culture media using the Griess reaction. Mix 50 μL of cell culture media with an equal volume of Griess reagent (0.1% naphthylethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid). Measure absorbance at 540 nm using a microplate reader and calculate NO concentration using a sodium nitrite standard curve [1].

Pro-inflammatory Cytokine ELISA: Following 24 hours of LPS treatment in the presence or absence of this compound, measure TNF-α protein concentration in culture media using enzyme-linked immunosorbent assay (ELISA) according to manufacturer protocols. Additional pro-inflammatory cytokines (IL-1β, IL-6) can be assessed using similar methodology [1].

Cell Viability Assessment (MTT Assay): After 24 hours of treatment, remove culture media and add MTT (0.5 mg/mL in PBS) to cells. Incubate at 37°C for 2 hours in a 5% CO₂ incubator to allow formazan crystal formation. Dissolve insoluble formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader [1].

c-Abl Knockdown Studies: Perform siRNA-mediated knockdown of c-Abl using a 1:1 mixture of two specific c-Abl siRNAs: 5'-GCAACAAGCCCACUAUCUAUU-3' and 5'-UGAUGAAGGAGAUCAAACAUU-3'. Transferd cells using appropriate transfection reagents 48 hours prior to LPS stimulation. Use control siRNA (5'-CCUCGUGCCGUUCCAUCAGGUAGUU-3') for comparison [1].

In Vivo Animal Model Protocols

Diabetic Neuropathic Pain Model

Animal Selection and Housing: Use adult C57BL/6 mice (8-10 weeks old, 20-25 g) housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). All procedures should be approved by the Institutional Animal Care and Use Committee [1].

Induction of Diabetes: Administer streptozotocin (STZ) via intraperitoneal injection at 50 mg/kg daily for 5 consecutive days. Prepare STZ fresh in 0.1 M citrate buffer (pH 4.5). Monitor blood glucose levels weekly; include only animals with blood glucose >250 mg/dL in the study [1].

Drug Administration: Administer this compound intraperitoneally at 10 mg/kg daily starting from day 7 after STZ injection when mechanical hypersensitivity is established. Prepare this compound in a vehicle solution containing 10% DMSO, 10% Cremophor EL, and 80% saline. Include vehicle-treated diabetic controls and non-diabetic sham controls [1].

Pain Behavior Assessment: Test animals baseline prior to STZ administration and then weekly throughout the 4-week study period for the development of mechanical and thermal hypersensitivity [1].

Inflammatory Pain Model